(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
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Overview
Description
(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with a fluorinated ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-chloroethanol
- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-bromoethanol
- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-iodoethanol
Uniqueness
Compared to similar compounds, (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol exhibits unique properties due to the presence of the fluorine atom in the ethanol moiety. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLVOILUAAHCSH-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@H](CF)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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